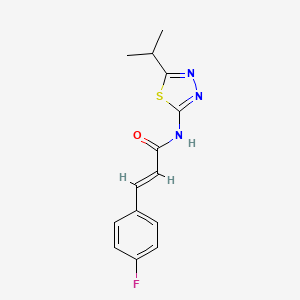

5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone, commonly known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AZP is a pyrimidinone derivative, which is a class of organic compounds that are widely used in the synthesis of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

Research on related pyrimidinone compounds has highlighted innovative synthesis techniques that are environmentally friendly. For instance, a practical method for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which include pyrimidinone moieties, utilized microwave irradiation under solvent-free conditions with bismuth nitrate pentahydrate as a catalyst. This approach emphasizes the importance of green chemistry in creating biologically important pyrimidinone derivatives (Bandyopadhyay, Rhodes, & Banik, 2013).

Pharmaceutical Applications

Pyrimidinones are central to numerous pharmaceutical applications, including the development of inhibitors for various biological targets. For example, carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, closely related to pyrimidinones, have been synthesized as potent anti-HIV agents. These compounds, including carbovir, demonstrate significant potential for antiretroviral therapy (Vince & Hua, 1990).

Metabolic and Excretion Studies

Understanding the metabolism and excretion of pyrimidinone derivatives is crucial for their development as pharmaceutical agents. Research on the disposition of dipeptidyl peptidase IV inhibitors, which include pyrimidinone moieties, in rats, dogs, and humans revealed insights into their pharmacokinetic profiles, including major routes of metabolism and the impact of specific substitutions on metabolic pathways (Sharma et al., 2012).

Antimicrobial and Antitumor Activities

Pyrimidinone derivatives have been investigated for their antimicrobial and antitumor properties. A study on hydrazonoyl substituted pyrimidinones demonstrated moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents. Additionally, some of these compounds showed good cytotoxic activities against human tumor cell lines, indicating their promise in cancer therapy (Edrees et al., 2010).

Chemical Stability and Reactivity

The study of pyrimidinone derivatives' chemical stability and reactivity is vital for their application in bioconjugation and drug development. For example, 5-methylene pyrrolones, similar in structure to pyrimidinones, have been identified as thiol-specific and tracelessly removable bioconjugation tools, showcasing their potential in precise molecular targeting and release mechanisms (Zhang et al., 2017).

Eigenschaften

IUPAC Name |

5-(azepan-1-ylsulfonyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c14-9-8(7-11-10(15)12-9)18(16,17)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSUIFLYPDAGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

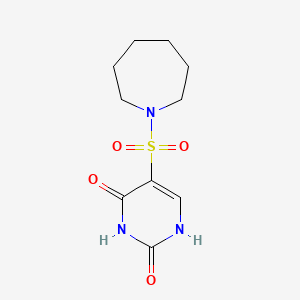

C1CCCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(azepan-1-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)